molecular formula C15H22N4 B6447894 2-methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine CAS No. 2640896-07-5

2-methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine

Cat. No.: B6447894
CAS No.: 2640896-07-5
M. Wt: 258.36 g/mol
InChI Key: DNMGINBGYVHFMT-UHFFFAOYSA-N
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Description

2-methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine is a complex organic compound featuring a pyrazine ring substituted with a methyl group and an azetidine ring fused with an octahydrocyclopenta[c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine typically involves multi-step organic synthesis techniques

    Preparation of Pyrazine Core: The pyrazine ring can be synthesized through cyclization reactions involving diamines and diketones under acidic or basic conditions.

    Formation of Azetidine Ring: The azetidine ring is often introduced via cyclization of appropriate amine precursors using reagents like tosyl chloride or through intramolecular cyclization reactions.

    Introduction of Octahydrocyclopenta[c]pyrrole Moiety: This step involves the cyclization of a suitable precursor, such as a cyclopentane derivative, under hydrogenation conditions to form the octahydrocyclopenta[c]pyrrole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the azetidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methyl group on the pyrazine ring can be substituted with various functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features make it a candidate for drug discovery, particularly in the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the pyrazine ring, along with the azetidine and octahydrocyclopenta[c]pyrrole moieties, suggests possible applications in the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The azetidine and octahydrocyclopenta[c]pyrrole moieties can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine
  • **2-methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-

Properties

IUPAC Name

2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4/c1-11-15(17-6-5-16-11)19-9-14(10-19)18-7-12-3-2-4-13(12)8-18/h5-6,12-14H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMGINBGYVHFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CC(C2)N3CC4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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